Dwlkafydkvaeklkeaf)2A

Description

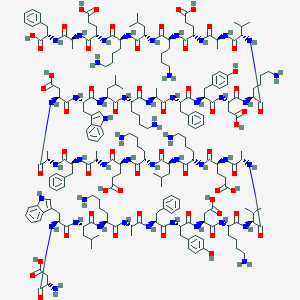

The compound referred to as “Dwlkafydkvaeklkeaf)2A” appears to be a typographical misrepresentation or variant notation of the 18A peptide, a well-characterized synthetic peptide with the amino acid sequence DWLKAFYDKVAEKLKEAF . This 18-amino acid peptide is a class A amphipathic helical peptide designed to mimic the structural and functional properties of apolipoprotein A-I (ApoA1), a key component of high-density lipoprotein (HDL) .

Properties

CAS No. |

127609-13-6 |

|---|---|

Molecular Formula |

C215H317N47O56 |

Molecular Weight |

4456 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C215H317N47O56/c1-114(2)96-154(251-193(295)146(68-40-48-92-220)236-195(297)152(82-86-171(269)270)234-179(281)125(18)232-213(315)177(118(9)10)261-197(299)148(70-42-50-94-222)242-210(312)166(110-175(277)278)258-206(308)161(103-131-72-76-135(263)77-73-131)255-204(306)159(101-128-54-26-21-27-55-128)247-182(284)120(13)227-187(289)142(64-36-44-88-216)238-202(304)156(98-116(5)6)253-208(310)163(250-186(288)139(224)108-173(273)274)106-133-112-225-140-62-34-32-60-137(133)140)200(302)240-144(66-38-46-90-218)191(293)244-150(80-84-169(265)266)189(291)229-122(15)181(283)246-158(100-127-52-24-20-25-53-127)199(301)231-123(16)184(286)249-165(109-174(275)276)212(314)257-164(107-134-113-226-141-63-35-33-61-138(134)141)209(311)254-157(99-117(7)8)203(305)239-143(65-37-45-89-217)188(290)228-121(14)183(285)248-160(102-129-56-28-22-29-57-129)205(307)256-162(104-132-74-78-136(264)79-75-132)207(309)259-167(111-176(279)280)211(313)243-149(71-43-51-95-223)198(300)262-178(119(11)12)214(316)233-126(19)180(282)235-153(83-87-172(271)272)196(298)237-147(69-41-49-93-221)194(296)252-155(97-115(3)4)201(303)241-145(67-39-47-91-219)192(294)245-151(81-85-170(267)268)190(292)230-124(17)185(287)260-168(215(317)318)105-130-58-30-23-31-59-130/h20-35,52-63,72-79,112-126,139,142-168,177-178,225-226,263-264H,36-51,64-71,80-111,216-224H2,1-19H3,(H,227,289)(H,228,290)(H,229,291)(H,230,292)(H,231,301)(H,232,315)(H,233,316)(H,234,281)(H,235,282)(H,236,297)(H,237,298)(H,238,304)(H,239,305)(H,240,302)(H,241,303)(H,242,312)(H,243,313)(H,244,293)(H,245,294)(H,246,283)(H,247,284)(H,248,285)(H,249,286)(H,250,288)(H,251,295)(H,252,296)(H,253,310)(H,254,311)(H,255,306)(H,256,307)(H,257,314)(H,258,308)(H,259,309)(H,260,287)(H,261,299)(H,262,300)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)/t120-,121-,122-,123-,124-,125-,126-,139-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,177-,178-/m0/s1 |

InChI Key |

VWXWJEQMGZNDPB-OTXFXFKWSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N |

Other CAS No. |

127609-13-6 |

sequence |

DWLKAFYDKVAEKLKEAFADWLKAFYDKVAEKLKEAF |

Synonyms |

DWLKAFYDKVAEKLKEAF)2A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features of 18A:

- Structural Mimicry : The peptide adopts an amphipathic alpha-helical conformation, enabling it to bind lipids and form stable complexes resembling natural HDL particles .

- Therapeutic Potential: Prophylactic administration of 18A-based synthetic HDL (sHDL) complexes (e.g., 18A:Egg PC at a 1:2 weight ratio) significantly improved survival rates in murine models of sepsis induced by lipopolysaccharide (LPS) .

- Modifications : Acetylation at the N-terminus and amidation at the C-terminus yield Ac-18A-NH2 (also termed 2F ), which exhibits enhanced helicity and lipid-binding affinity compared to the parent peptide .

Comparison with Similar Compounds

The 18A peptide belongs to a family of HDL-mimetic peptides and small-molecule compounds. Below, we compare its properties with structurally or functionally related compounds.

Comparison with Modified Peptides (2F, 4F)

Notes:

Comparison with Small-Molecule Compounds (Biphenyls, Quinolines)

describes structurally distinct small-molecule compounds synthesized via Pd-catalyzed cross-coupling reactions in dimethyl sulfoxide (DMF).

Contrasts :

- Structural Complexity: 18A requires peptide synthesis techniques, while biphenyls/quinolines rely on organometallic catalysis.

- Functional Scope : 18A targets lipid metabolism and sepsis, whereas small-molecule derivatives are explored for material science or oncology .

Research Findings and Data Tables

Structural Confirmation of 18A and Derivatives

In Vivo Efficacy of 18A-Based sHDL

Critical Analysis of Evidence

- Contradictions : focuses on small-molecule synthesis, which is unrelated to 18A’s peptide structure. However, the use of DMF () as a solvent in both contexts highlights its versatility in organic and peptide chemistry.

- Limitations : Detailed physicochemical data (e.g., binding constants, pharmacokinetics) for 18A and analogs are absent in the provided evidence, necessitating extrapolation from cited studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.